2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.
Brand Name: Vulcanchem
CAS No.: 172529-94-1
VCID: VC21347848
InChI: InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15)
SMILES: C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
Molecular Formula: C10H14ClN5O2
Molecular Weight: 271.7 g/mol

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

CAS No.: 172529-94-1

Cat. No.: VC21347848

Molecular Formula: C10H14ClN5O2

Molecular Weight: 271.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol - 172529-94-1

CAS No. 172529-94-1
Molecular Formula C10H14ClN5O2
Molecular Weight 271.7 g/mol
IUPAC Name 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol
Standard InChI InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15)
Standard InChI Key FSJCDRZLIWVLEH-UHFFFAOYSA-N
SMILES C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
Canonical SMILES C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
Appearance White Solid

Chemical Structure and Properties

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol consists of a purine nucleus with specific substituents that determine its functionality. The purine ring system contains a 2-amino group and a 6-chloro substituent, while the N-9 position connects to an ethyl linker leading to a propane-1,3-diol moiety.

Structural Characteristics

The compound features a heterocyclic aromatic structure based on the purine scaffold, which is fundamental to its biological relevance. The presence of the 2-amino group contributes to its ability to form hydrogen bonds, while the 6-chloro substituent influences its reactivity profile. The ethyl linker connecting to the propane-1,3-diol group provides flexibility to the molecule, potentially affecting its interactions with biological targets.

Physical and Chemical Properties

Key properties of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol are summarized in the following table:

PropertyValue
Molecular FormulaC10H14ClN5O2
Molecular Weight271.70 g/mol
CAS Number172529-94-1
IUPAC Name2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol
Canonical SMILESC1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
InChI KeyFSJCDRZLIWVLEH-UHFFFAOYSA-N

The compound forms intermolecular N—H⋯N hydrogen bonds, which connect adjacent molecules into one-dimensional chains. This hydrogen bonding pattern plays a crucial role in the compound's crystal structure and potentially its biological interactions.

Synthesis and Preparation Methods

The preparation of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol involves several synthetic approaches, with variations in reagents and conditions affecting yield and purity.

Primary Synthetic Route

The most common synthesis involves the reaction of 2-amino-6-chloropurine with appropriate precursors to introduce the ethylpropane-1,3-diol moiety. Typically, this requires reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Mechanism of Action and Biological Activity

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol serves as a key intermediate in the synthesis of antiviral agents, which informs our understanding of its potential biological significance.

Molecular Interactions

The compound's ability to form intermolecular hydrogen bonds suggests potential for interactions with biological macromolecules. The purine scaffold provides a recognition motif that can interact with nucleic acids and proteins, while the propanediol moiety offers hydrogen bonding sites that may contribute to binding specificity.

Role in Antiviral Mechanisms

As a precursor to antiviral agents like penciclovir and famciclovir, this compound contributes to the development of medications that target viral DNA polymerases. The structural elements it provides to these antiviral agents are essential for their mechanism of action, which involves inhibition of viral replication machinery.

Applications in Pharmaceutical Development

The primary significance of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol lies in its role as an intermediate in pharmaceutical synthesis.

Antiviral Drug Development

This compound serves as a key intermediate for the syntheses of penciclovir and famciclovir, both important antiviral medications. Famciclovir, in particular, is a prodrug that converts to penciclovir in vivo and is used to treat herpes zoster (shingles), genital herpes, and cold sores.

Advantages in Drug Formulation

One notable advantage of compounds derived from 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol is their improved absorption characteristics. This property makes them valuable in developing antiviral agents with enhanced bioavailability, leading to more effective treatment regimens.

Chemical Reactivity Profile

Understanding the reactivity of 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol provides insights into its behavior in both synthetic and biological contexts.

Common Reaction Types

The compound can participate in several types of chemical reactions:

  • Oxidation reactions involving the hydroxyl groups of the propanediol moiety

  • Nucleophilic substitution reactions at the 6-chloro position of the purine ring

  • Protection/deprotection reactions of the hydroxyl groups for selective functionalization

  • Hydrogen bonding interactions through the 2-amino group and hydroxyl functionalities

Structure-Reactivity Relationships

The reactivity profile of this compound is influenced by several structural elements:

  • The electron-withdrawing effect of the chlorine atom at position 6 makes this carbon susceptible to nucleophilic attack

  • The 2-amino group can participate in hydrogen bonding and nucleophilic reactions

  • The propanediol moiety contains primary hydroxyl groups that can undergo typical alcohol reactions

  • The N-9 position of the purine is already substituted, directing reactivity toward other positions in the molecule

Comparative Analysis with Similar Compounds

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol belongs to a family of purine derivatives with related structures and applications.

Structural Analogues

Several compounds share structural similarities with our target compound:

CompoundSimilarityKey Differences
Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonateHighContains malonate ester instead of propanediol
9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurineMediumContains acetoxy groups and different linker length
AcyclovirMediumDifferent substituent pattern on purine ring
GanciclovirMediumContains additional hydroxymethyl group

These structural relationships inform our understanding of the structure-activity relationships in this class of compounds .

Functional Comparisons

When compared to related antiviral intermediates and agents, 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol shows distinct characteristics:

  • Enhanced absorption properties compared to some analogues

  • Specific hydrogen bonding patterns that influence crystalline structure

  • Particular selectivity as an intermediate in antiviral synthesis

  • Unique balance of lipophilicity and hydrophilicity due to its specific substitution pattern

Research Findings and Case Studies

Research involving 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol has provided valuable insights into its properties and applications.

Synthesis Optimization Studies

Research into synthetic pathways has focused on optimizing reaction conditions to improve yield and purity. For analogous compounds, yields of approximately 80.8% have been achieved using catalysts like 4-dimethylaminopyridine (DMAP) with triethylamine in dichloromethane at controlled temperatures .

Crystallographic Analysis

Studies of the crystal structure of this compound have revealed important intermolecular interactions. The formation of N—H⋯N hydrogen bonds connecting adjacent molecules into one-dimensional chains provides insights into its solid-state behavior and potential interactions with biological targets.

Analytical Characterization Methods

Various analytical techniques are employed to characterize 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol and confirm its identity and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable structural information for this compound and related derivatives. For analogous compounds, characteristic signals include:

  • ¹H-NMR: Signals for amino protons (typically appearing as broad singlets), aromatic purine protons, methylene protons adjacent to nitrogen, and hydroxyl-bearing methylene groups

  • ¹³C-NMR: Signals for aromatic carbons in the purine ring, as well as aliphatic carbons in the ethyl linker and propanediol moiety

Chromatographic Analysis

Chromatographic methods, particularly column chromatography using eluent systems such as dichloromethane/methanol mixtures (e.g., 97:3 ratio), are effective for purification of this compound and related derivatives. This approach has been successful in separating isomeric products and achieving high purity .

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